4,4,5,5-Tetramethyl-2-(4-(nonyloxy)phenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(4-(nonyloxy)phenyl)-1,3,2-dioxaborolane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boron atom within a dioxaborolane ring, which is substituted with a nonyloxyphenyl group. The presence of the boron atom and the dioxaborolane ring structure imparts distinct reactivity and stability to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-(nonyloxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 4-(nonyloxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
4-(Nonyloxy)phenylboronic acid+Pinacol→this compound+Water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-(nonyloxy)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron atom to a borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4-(nonyloxy)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-(nonyloxy)phenyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. In BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that can destroy cancer cells.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a nonyloxyphenyl group.
4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane: Contains a methoxy group on the phenyl ring.
4,4,5,5-Tetramethyl-2-(4-chlorophenyl)-1,3,2-dioxaborolane: Contains a chlorine atom on the phenyl ring.
Uniqueness
4,4,5,5-Tetramethyl-2-(4-(nonyloxy)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the nonyloxy group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions are important, such as in drug delivery systems and material science.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-nonoxyphenyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35BO3/c1-6-7-8-9-10-11-12-17-23-19-15-13-18(14-16-19)22-24-20(2,3)21(4,5)25-22/h13-16H,6-12,17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZHJSSMJJBIHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35BO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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